molecular formula C22H24ClN5 B11114474 N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11114474
M. Wt: 393.9 g/mol
InChI Key: ZSKNLQXBXONUHA-UHFFFAOYSA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine typically involves a condensation reaction. One common method involves the reaction between 4-chlorobenzophenone and tosyl hydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24ClN5

Molecular Weight

393.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]methanimine

InChI

InChI=1S/C22H24ClN5/c1-16-7-6-8-17(2)20(16)28-21(25-26-27-28)22(13-4-3-5-14-22)24-15-18-9-11-19(23)12-10-18/h6-12,15H,3-5,13-14H2,1-2H3

InChI Key

ZSKNLQXBXONUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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